2-Bromotetradecanoic acid
Overview
Description
2-Bromotetradecanoic acid, also known as α-Bromomyristic acid, is a brominated fatty acid with the molecular formula C₁₄H₂₇BrO₂ and a molecular weight of 307.27 g/mol It is a derivative of tetradecanoic acid (myristic acid) where a bromine atom is substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromotetradecanoic acid can be synthesized through the bromination of tetradecanoic acid. The typical synthetic route involves the following steps:
Bromination of Tetradecanoic Acid: Tetradecanoic acid is reacted with bromine in the presence of a catalyst such as phosphorus tribromide (PBr₃) or sulfur bromide (S₂Br₂). The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled temperature conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Tetradecanoic acid is sourced and purified.
Bromination Reaction: The bromination reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromotetradecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Reduction Reactions: The compound can be reduced to tetradecanoic acid by using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products
Substitution: Formation of 2-hydroxytetradecanoic acid or 2-aminotetradecanoic acid.
Reduction: Formation of tetradecanoic acid.
Oxidation: Formation of 2-oxotetradecanoic acid or 2-tetradecanone.
Scientific Research Applications
2-Bromotetradecanoic acid has several scientific research applications:
Biology: Studied for its effects on lipid metabolism and as a potential inhibitor of fatty acid oxidation.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and as a tool to study the role of fatty acids in cellular processes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other brominated compounds.
Mechanism of Action
The mechanism of action of 2-Bromotetradecanoic acid involves its interaction with enzymes and cellular pathways related to fatty acid metabolism. The bromine atom at the second carbon position makes the compound a potent inhibitor of enzymes involved in β-oxidation, such as acyl-CoA dehydrogenase. This inhibition disrupts the normal metabolic processes, leading to altered lipid profiles and energy production in cells.
Comparison with Similar Compounds
2-Bromotetradecanoic acid can be compared with other brominated fatty acids and tetradecanoic acid derivatives:
2-Bromotridecanoic acid: Similar structure but with one less carbon atom, leading to different physical and chemical properties.
2-Chlorotetradecanoic acid: Chlorine atom instead of bromine, resulting in different reactivity and biological effects.
Tetradecanoic acid: The parent compound without halogen substitution, used as a reference for studying the effects of halogenation.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-bromotetradecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBKJNDQLLKTCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884484 | |
Record name | 2-Bromotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10520-81-7, 135312-82-2 | |
Record name | 2-Bromotetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10520-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanoic acid, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010520817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromotetradecanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58380 | |
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Record name | Tetradecanoic acid, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromotetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60884484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromotetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Bromotetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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